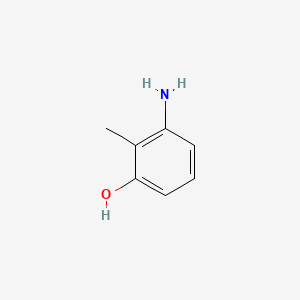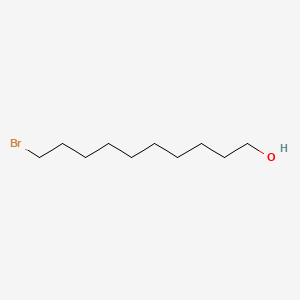
p-(Cyclopent-2-en-1-yl)phenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to p-(Cyclopent-2-en-1-yl)phenol often involves catalytic processes and functionalization reactions. For example, the sequential O-H/C-H bond functionalization of phenols initiated by the cationic gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes produces related compounds efficiently under mild conditions (Speck, Karaghiosoff, & Magauer, 2015).
Molecular Structure Analysis
Molecular structure analysis is pivotal in understanding the chemical behavior of compounds like p-(Cyclopent-2-en-1-yl)phenol. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations are commonly employed. For instance, the study of phenoxarsin-10-yl derivatives provides insights into the structural characteristics through X-ray diffractometry, illustrating the importance of molecular structure in determining the reactivity and properties of such compounds (Cea-Olivares et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving p-(Cyclopent-2-en-1-yl)phenol derivatives include palladium-catalyzed aerobic dehydrogenation, which converts substituted cyclohexanones to the corresponding phenols. This process demonstrates a versatile and efficient strategy for synthesizing substituted aromatic molecules (Izawa, Pun, & Stahl, 2011).
Physical Properties Analysis
The physical properties, such as boiling point, melting point, solubility, and crystal structure, play a crucial role in the application and handling of organic compounds. For example, the crystal structure analysis of specific derivatives can reveal insights into their stability, reactivity, and potential applications in various fields.
Chemical Properties Analysis
The chemical properties of p-(Cyclopent-2-en-1-yl)phenol and its derivatives, such as acidity, basicity, reactivity towards different reagents, and photophysical properties, are essential for their applications in synthesis and material science. Studies focusing on the oxidative polymerization or cycloisomerization reactions highlight the reactivity patterns and potential for creating complex molecular architectures (Gabriele, Mancuso, & Salerno, 2008).
Applications De Recherche Scientifique
Gold(I)-Catalyzed Cyclization
Research by Speck, Karaghiosoff, and Magauer (2015) explored the O-H/C-H bond functionalization of phenols, including p-(Cyclopent-2-en-1-yl)phenol, using cationic gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes. This process occurs under mild conditions and is significant for producing (2-bromocyclopent-2-en-1-yl)phenols, demonstrating a novel transformation in organic chemistry (Speck, Karaghiosoff & Magauer, 2015).
Synthesis and Reactions of Carbanion Equivalent
Gill, Bainton, and Rickards (1981) described the preparation of a latent 3-hydroxy-5-oxocyclopent-1-enyl carbanion from phenol. This study focuses on creating substituted cyclopentenediol derivatives, which can be converted into 4-hydroxycyclopent-2-enones, illustrating the versatility of phenolic compounds in organic synthesis (Gill, Bainton & Rickards, 1981).
Cycloalkenylation of Phenol
Viktorova, Shuikin, and Polnyanskya (1960) investigated the cycloalkenylation of phenol with 1,3-cyclohexadiene, yielding o-(cyclohexen-2-yl)phenol and p-(cyclohexen-2-yl)phenol. This research highlights the isomerization and cyclization capabilities of phenolic compounds, particularly relevant to the synthesis of (cyclohexen-1-yl)phenols (Viktorova, Shuikin & Polnyanskya, 1960).
Catalytic Asymmetric Dearomatization (CADA)
Wu, Zhang, and You (2016) presented a review on CADA reactions of phenol and aniline derivatives. This research is essential in understanding how phenols can be used in catalytic methods to create highly functionalized cyclohexadienones, overcoming challenges related to loss of aromaticity and selectivity control (Wu, Zhang & You, 2016).
Propriétés
IUPAC Name |
4-cyclopent-2-en-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h1,3,5-9,12H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOCLAHFRPOXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289308 | |
| Record name | p-(Cyclopent-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-(Cyclopent-2-en-1-yl)phenol | |
CAS RN |
6627-84-5 | |
| Record name | 6627-84-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-(Cyclopent-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




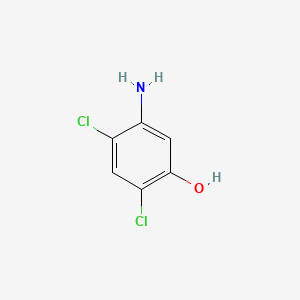
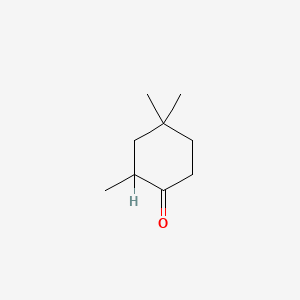
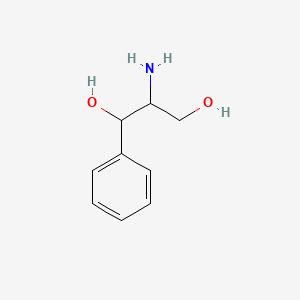
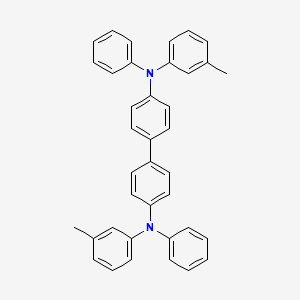
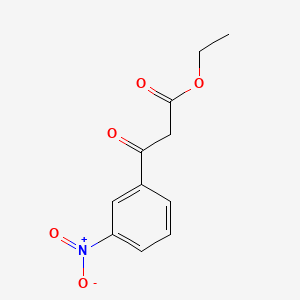
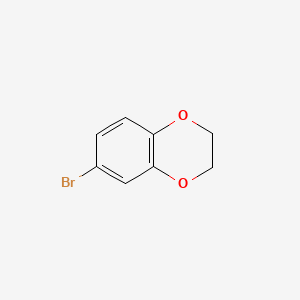
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-](/img/structure/B1266671.png)
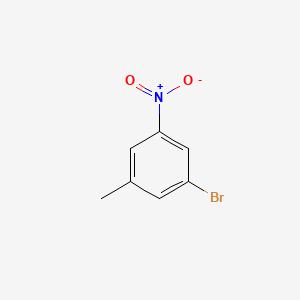
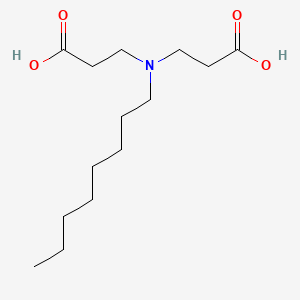
![[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-](/img/structure/B1266675.png)
![[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-](/img/structure/B1266676.png)
